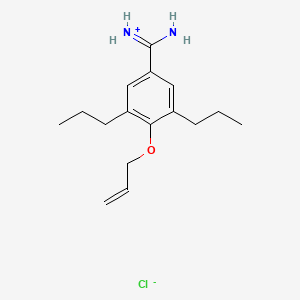
4-Allyloxy-3,5-dipropylbenzamidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Allyloxy-3,5-dipropylbenzamidine hydrochloride is a chemical compound known for its unique structure and properties It is characterized by the presence of an allyloxy group and two propyl groups attached to a benzamidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Allyloxy-3,5-dipropylbenzamidine hydrochloride typically involves the following steps:
Formation of the Allyloxy Group: The allyloxy group can be introduced through an etherification reaction, where an allyl alcohol reacts with a suitable benzene derivative under acidic or basic conditions.
Introduction of Propyl Groups: The propyl groups can be added via Friedel-Crafts alkylation, where propyl halides react with the benzene ring in the presence of a Lewis acid catalyst.
Formation of Benzamidine: The benzamidine moiety can be synthesized by reacting the benzene derivative with an appropriate amidine precursor under controlled conditions.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Allyloxy-3,5-dipropylbenzamidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The benzamidine moiety can be reduced to form amines.
Substitution: The propyl groups can be substituted with other alkyl or functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives or other substituted benzamidines.
Scientific Research Applications
4-Allyloxy-3,5-dipropylbenzamidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Allyloxy-3,5-dipropylbenzamidine hydrochloride involves its interaction with specific molecular targets. The allyloxy group can participate in hydrogen bonding and other interactions, while the benzamidine moiety can interact with enzymes or receptors. These interactions can modulate biological pathways and exert various effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Allyloxy-3,5-dimethylbenzamidine
- 4-Allyloxy-3,5-dichlorobenzamidine
- 4-Allyloxy-3,5-dimethoxybenzamidine
Uniqueness
4-Allyloxy-3,5-dipropylbenzamidine hydrochloride is unique due to the presence of propyl groups, which can influence its reactivity and interactions compared to similar compounds with different substituents. This uniqueness makes it a valuable compound for specific applications and studies.
Properties
CAS No. |
100678-33-9 |
|---|---|
Molecular Formula |
C16H25ClN2O |
Molecular Weight |
296.83 g/mol |
IUPAC Name |
[amino-(4-prop-2-enoxy-3,5-dipropylphenyl)methylidene]azanium;chloride |
InChI |
InChI=1S/C16H24N2O.ClH/c1-4-7-12-10-14(16(17)18)11-13(8-5-2)15(12)19-9-6-3;/h6,10-11H,3-5,7-9H2,1-2H3,(H3,17,18);1H |
InChI Key |
PEBQHHAQBMRTAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=CC(=C1OCC=C)CCC)C(=[NH2+])N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



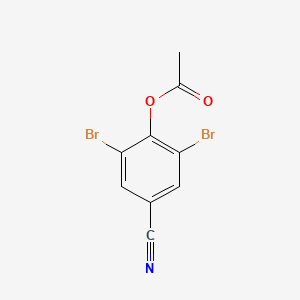

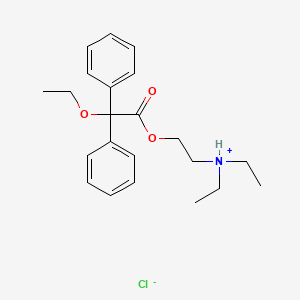
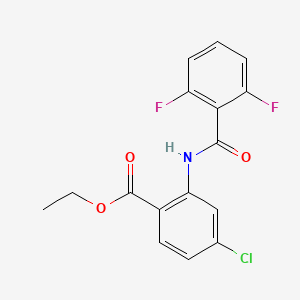


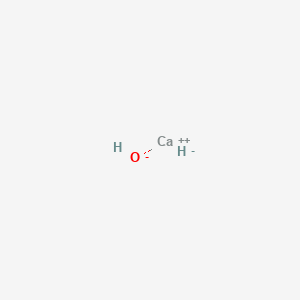

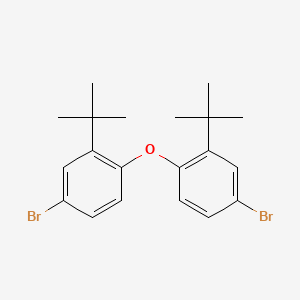
![Diiodonickel(2+);[2-(oxomethyl)phenyl]methanone](/img/structure/B13743614.png)

![1H,4H-[1,3]Thiazeto[3,2-a]quinoline-3-carboxylic acid, 7-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-6-fluoro-4-oxo-](/img/structure/B13743617.png)

